molecular formula C18H12F3N3O B4350116 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350116
M. Wt: 343.3 g/mol
InChI Key: BFJMBZUTHXRXML-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound characterized by a unique pyrazolopyridine structure. This compound boasts intriguing chemical properties that make it a subject of interest in various scientific fields, including medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O/c1-10-16-11(17(20)21)9-13(15-7-4-8-25-15)22-18(16)24(23-10)14-6-3-2-5-12(14)19/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJMBZUTHXRXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core through multi-step organic reactions. Key starting materials may include difluoromethylated and fluorophenyl reagents, furyl derivatives, and appropriate catalysts and solvents.

  • Step One: Assembly of the pyrazole ring via condensation reactions between hydrazines and diketones.

  • Step Two: Formation of the pyridine moiety through cyclization reactions.

  • Step Three: Introduction of the furyl and fluoro-substituents using selective halogenation and cross-coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may employ advanced techniques such as flow chemistry to ensure high yield and purity. Optimized reaction conditions including temperature, pressure, and use of specific catalysts are crucial.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents can alter the oxidation state of the pyrazolopyridine core.

  • Reduction: Hydrogenation reactions to reduce double bonds or nitro groups.

  • Substitution: Electrophilic aromatic substitution to introduce new functional groups.

Common Reagents and Conditions

Common reagents include strong acids and bases, transition metal catalysts, and organic solvents like dichloromethane or ethanol. Reactions are often performed under inert atmospheres to prevent oxidation.

Major Products Formed

  • Oxidized derivatives

  • Reduced pyrazolopyridine compounds

  • Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in metal-catalyzed reactions.

  • Material Science: Potential application in organic electronic materials.

Biology

  • Enzyme Inhibition: Investigated as a potential inhibitor for specific enzymes involved in disease pathways.

  • Chemical Biology: Used in probing molecular interactions within biological systems.

Medicine

  • Drug Development: Explored as a lead compound in the development of anti-inflammatory or anticancer drugs.

  • Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.

Industry

  • Agrochemicals: Potential use in the development of new pesticides or herbicides.

  • Pharmaceutical Industry: Application in the synthesis of novel therapeutic agents.

Mechanism of Action

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity and metabolic stability, while the fluorophenyl and furyl groups contribute to selectivity and potency.

Molecular Targets and Pathways

  • Enzyme Binding: Acts as an inhibitor by binding to the active site of target enzymes.

  • Receptor Modulation: Interacts with receptors involved in signaling pathways, potentially modulating biological responses.

Comparison with Similar Compounds

Compared to other pyrazolopyridines, this compound is unique due to its combination of difluoromethyl, fluorophenyl, and furyl groups, which confer distinct chemical and biological properties.

Similar Compounds

  • 1-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • 4-(Difluoromethyl)-1-phenyl-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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